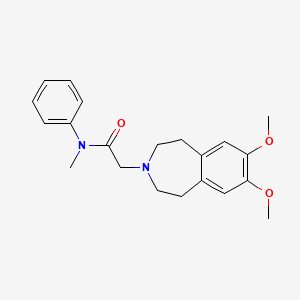![molecular formula C12H15N3O3S B7532050 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7532050.png)
4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide, also known as MPMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMS is a sulfonamide derivative that contains a pyrazole ring and a methoxy group. It is a white crystalline solid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins in the body. For example, 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide has also been reported to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide in laboratory experiments is its high purity and yield. 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the research on 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide. One area of interest is its potential use as an anti-inflammatory agent for the treatment of various inflammatory conditions. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. The yield of 4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide is usually high, and the purity can be achieved up to 99%.
Applications De Recherche Scientifique
4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties.
Propriétés
IUPAC Name |
4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15-10(7-8-13-15)9-14-19(16,17)12-5-3-11(18-2)4-6-12/h3-8,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDVDZIQFLXCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)

![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7531986.png)

![2-(2,4-dioxopyrimidin-1-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7531997.png)
![2-acetamido-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7532003.png)

![2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-cyclopropyl-N-methylacetamide](/img/structure/B7532013.png)

![N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B7532035.png)


![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)
